molecular formula C15H22O4 B1245975 Arsantin

Arsantin

Cat. No.: B1245975
M. Wt: 266.33 g/mol
InChI Key: YRFWEPYMRLGVBZ-YPUMBFSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arsantin is a sesquiterpene lactone (STL) isolated from Artemisia santolina, a plant traditionally used in herbal medicine. It has garnered attention for its ability to induce differentiation in human leukemia cells, particularly the promyelocytic HL-60 cell line, via activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways . At concentrations of 1–10 µM, this compound promotes granulocytic differentiation, characterized by increased CD11b expression and morphological changes such as reduced nuclear-to-cytoplasmic (N/C) ratios and chromatin condensation . Notably, this compound exhibits synergistic effects with low doses of 1,25-dihydroxyvitamin D3 (1,25-(OH)2D3), enhancing differentiation efficacy in a dose-dependent manner . While its in vitro antitumoral activity is well-documented, in vivo studies and clinical applications remain unexplored.

Properties

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

(3S,3aS,5aR,6S,9S,9aS,9bS)-6-hydroxy-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione

InChI

InChI=1S/C15H22O4/c1-7-9-4-5-15(3)11(17)6-10(16)8(2)12(15)13(9)19-14(7)18/h7-9,11-13,17H,4-6H2,1-3H3/t7-,8+,9-,11-,12+,13-,15-/m0/s1

InChI Key

YRFWEPYMRLGVBZ-YPUMBFSVSA-N

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@]3([C@H](CC(=O)[C@H]([C@@H]3[C@H]2OC1=O)C)O)C

Canonical SMILES

CC1C2CCC3(C(CC(=O)C(C3C2OC1=O)C)O)C

Synonyms

arsantin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Sesquiterpene lactones (STLs) are a diverse class of natural products with demonstrated anticancer properties.

Mechanistic Profiles

Compound Source Mechanism of Action Key Findings
Arsantin Artemisia santolina Activates PKCα/PKCβII isoforms; phosphorylates MAPK (ERK, JNK, p38) Induces granulocytic differentiation in HL-60 cells; synergizes with 1,25-(OH)2D3 .
Parthenolide Tanacetum parthenium Inhibits NF-κB by alkylating IKKβ; induces ROS-mediated apoptosis Targets breast cancer, pancreatic carcinoma; in clinical trials for AML .
Artemisinin Artemisia annua Generates ROS via iron-dependent cleavage of endoperoxide bridge Approved for malaria; under evaluation for breast/colorectal cancer .
Dehydroleucodine Gynoxys verrucosa Unclear mechanism; exocyclic methylene critical for cytotoxicity LD50 of 5.0–18.9 µM against AML cell lines; spares normal PBMCs .
Thapsigargin Thapsia garganica Inhibits SERCA pumps, disrupting Ca²⁺ homeostasis; induces ER stress Prodrug mipsagargin in trials for prostate cancer .

Efficacy and Selectivity

  • This compound : Exhibits differentiation-specific activity at low micromolar concentrations (1–10 µM) without cytotoxicity, making it suitable for combinatorial therapies .
  • Dehydroleucodine : High selectivity for AML cells (LD50 5.0–18.9 µM) but lacks mechanistic clarity .
  • Amino-conjugated guaiane STL (Scorzonera divaricata): Cytotoxic to HL-60, HeLa, and HepG2 cells (IC50 < 10 µM) but mechanism undefined .

Structural and Functional Nuances

  • Exocyclic Methylene Group: Critical for cytotoxicity in dehydroleucodine and parthenolide but absent in this compound, which instead relies on α,β-unsaturated carbonyl groups for PKC/MAPK activation .
  • Synergistic Potential: this compound’s synergy with 1,25-(OH)2D3 is unique among STLs, suggesting a role in enhancing conventional differentiation therapies .

Clinical and Preclinical Advancements

  • Parthenolide/Artemisinin: Advanced to clinical trials for solid and hematological malignancies .
  • Thapsigargin : Prodrug mipsagargin shows promise in Phase II trials for prostate cancer .

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